molecular formula C16H19NO6 B11462773 diethyl (2'Z)-2,2'-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate

diethyl (2'Z)-2,2'-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate

Cat. No.: B11462773
M. Wt: 321.32 g/mol
InChI Key: DFGOTGAVQZCNCB-LCYFTJDESA-N
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Description

ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxy-2-oxoacetic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be integrated into the production methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-oxo-2-(2-oxoethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate, while reduction can produce ethyl 2-hydroxy-2-(2-hydroxyethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate.

Scientific Research Applications

ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE can be compared with other benzoxazine derivatives:

    ETHYL 2-[(3Z)-3-(2-METHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    ETHYL 2-[(3Z)-3-(2-PROPOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE: The presence of a propoxy group can influence the compound’s solubility and reactivity.

The uniqueness of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-(2-ethoxy-2-oxoethylidene)-2-hydroxy-4H-1,4-benzoxazin-2-yl]acetate

InChI

InChI=1S/C16H19NO6/c1-3-21-14(18)9-13-16(20,10-15(19)22-4-2)23-12-8-6-5-7-11(12)17-13/h5-9,17,20H,3-4,10H2,1-2H3/b13-9-

InChI Key

DFGOTGAVQZCNCB-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)CC1(/C(=C/C(=O)OCC)/NC2=CC=CC=C2O1)O

Canonical SMILES

CCOC(=O)CC1(C(=CC(=O)OCC)NC2=CC=CC=C2O1)O

Origin of Product

United States

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